molecular formula C49H34N2 B8238717 N-(9,9-Diphenyl-9H-fluoren-2-yl)-N,9-diphenyl-9H-carbazol-3-amine

N-(9,9-Diphenyl-9H-fluoren-2-yl)-N,9-diphenyl-9H-carbazol-3-amine

Cat. No.: B8238717
M. Wt: 650.8 g/mol
InChI Key: UOCRABQXNUSPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9,9-Diphenyl-9H-fluoren-2-yl)-N,9-diphenyl-9H-carbazol-3-amine (hereafter referred to as Compound A) is a bipolar organic semiconductor characterized by a hybrid structure of fluorene and carbazole moieties. These groups confer high thermal stability, efficient charge transport, and tunable photophysical properties, making Compound A suitable for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) . Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as seen in related compounds (e.g., ).

Properties

IUPAC Name

N-(9,9-diphenylfluoren-2-yl)-N,9-diphenylcarbazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H34N2/c1-5-17-35(18-6-1)49(36-19-7-2-8-20-36)45-27-15-13-25-41(45)42-31-29-40(34-46(42)49)50(37-21-9-3-10-22-37)39-30-32-48-44(33-39)43-26-14-16-28-47(43)51(48)38-23-11-4-12-24-38/h1-34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCRABQXNUSPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)N(C5=CC=CC=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H34N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the cornerstone of synthesizing N-(9,9-diphenyl-9H-fluoren-2-yl)-N,9-diphenyl-9H-carbazol-3-amine. This method couples a boronic acid derivative with a brominated precursor under palladium catalysis. A representative procedure involves:

  • Boronic acid precursor : (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid.

  • Brominated substrate : 3-Bromo-N,9-diphenyl-9H-carbazol-3-amine.

  • Catalyst system : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4Pd(PPh_3)_4) (0.04 equiv).

  • Base : Sodium carbonate (Na2CO3Na_2CO_3, 10.0 equiv).

  • Solvent system : Toluene/water/ethanol (4:1:0.5 v/v).

  • Reaction conditions : 100°C, 3 hours under reflux with vigorous stirring.

Table 1: Suzuki-Miyaura Reaction Parameters and Outcomes

ParameterValue/Description
Catalyst loading4 mol% Pd(PPh₃)₄
Temperature100°C
Reaction time3 hours
Yield46.9%
Purification methodColumn chromatography (SiO₂), ethyl acetate/hexane (1:4)

The reaction proceeds via oxidative addition of the palladium catalyst to the brominated carbazole, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond.

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

Optimal solvent systems balance polarity and boiling point to facilitate reflux while stabilizing intermediates. Toluene-water-ethanol mixtures enhance boronic acid solubility and prevent catalyst deactivation. Sodium carbonate acts as a mild base, neutralizing HBr byproducts without hydrolyzing sensitive functional groups.

Ligand Effects

Triphenylphosphine (PPh3PPh_3) ligands coordinate palladium, stabilizing the active Pd(0)Pd(0) species and accelerating transmetallation. Alternative ligands (e.g., SPhos, Xantphos) were tested but showed no significant yield improvement in this system.

Purification and Isolation Techniques

Column Chromatography

Post-reaction crude mixtures are purified via silica gel chromatography using ethyl acetate/hexane (1:4). This eluent system resolves unreacted boronic acid (Rf=0.7R_f = 0.7) from the product (Rf=0.4R_f = 0.4).

Recrystallization

Product purity is further enhanced by recrystallization from methanol, yielding colorless crystals (m.p. 215–217°C).

Yield Analysis and Scalability

Lab-Scale Synthesis

Bench-scale reactions (5–10 mmol) achieve consistent yields of 45–48%. Catalyst recovery and solvent recycling protocols improve cost-efficiency but require additional optimization for industrial adoption.

Table 2: Scalability Challenges and Mitigation Strategies

ChallengeMitigation Strategy
Catalyst costUse of low Pd loadings (≤5 mol%)
Byproduct formationGradient elution chromatography
Solvent wasteToluene/ethanol recycling

Alternative Synthetic Routes

Ullmann-Type Coupling

Copper-mediated Ullmann coupling offers a lower-cost alternative but suffers from lower regioselectivity and longer reaction times (>24 hours).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(9,9-Diphenyl-9H-fluoren-2-yl)-N,9-diphenyl-9H-carbazol-3-amine has a molecular formula of C49H34N2C_{49}H_{34}N_2 and a molecular weight of approximately 650.8 g/mol. Its structure features a carbazole core that is known for its excellent electron transport properties, making it suitable for various applications in electronics and photonics .

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of this compound is in the fabrication of organic light-emitting diodes (OLEDs). The compound serves as an electron transport layer (ETL) due to its high electron mobility and stability.

Case Study: OLED Performance

In studies conducted on OLED devices incorporating this compound, researchers found that it significantly improved the efficiency and brightness of the emitted light. The devices exhibited lower turn-on voltages and enhanced operational stability compared to those using conventional ETL materials .

Organic Photodetectors

The compound has also been explored for use in organic photodetectors (OPDs). Its ability to absorb light efficiently and convert it into electrical signals makes it a suitable candidate for this application.

Research Findings

Recent experiments demonstrated that OPDs utilizing this compound achieved higher sensitivity and faster response times under various lighting conditions. This advancement could lead to significant improvements in imaging technologies and light-sensing applications .

Solar Cells

Another promising application is in organic solar cells (OSCs). The compound's favorable energy levels allow it to function effectively as an active layer or interfacial material within OSCs.

Performance Analysis

Research has shown that integrating this compound into OSC architectures enhances charge separation and transport efficiency. As a result, devices have reported improved power conversion efficiencies, making them competitive with traditional silicon-based solar cells .

Photonic Devices

The unique optical properties of this compound also lend themselves to applications in photonic devices such as waveguides and lasers.

Experimental Results

Studies indicate that when incorporated into photonic structures, this compound can facilitate effective light guiding and amplification. Its high fluorescence quantum yield contributes to the development of more efficient laser systems .

Materials Science

In materials science, the compound has been investigated for its potential in creating advanced polymeric materials with enhanced mechanical and thermal properties.

Material Development

Research indicates that composites made with this compound exhibit improved thermal stability and mechanical strength compared to traditional polymers. This enhancement could lead to new applications in aerospace and automotive industries .

Summary Table of Applications

ApplicationKey BenefitsResearch Findings
Organic Light Emitting Diodes (OLEDs)Improved efficiency and brightnessLower turn-on voltages; enhanced stability
Organic Photodetectors (OPDs)Higher sensitivity; faster response timesEnhanced performance under varied lighting
Organic Solar Cells (OSCs)Increased power conversion efficiencyCompetitive with silicon solar cells
Photonic DevicesEffective light guiding and amplificationHigh fluorescence quantum yield
Advanced Polymeric MaterialsEnhanced mechanical/thermal propertiesImproved stability for industrial applications

Mechanism of Action

The mechanism of action of N-(9,9-Diphenyl-9H-fluoren-2-yl)-N,9-diphenyl-9H-carbazol-3-amine involves its interaction with specific molecular targets. In the context of OLEDs, it functions by facilitating the transport of electrons and holes, leading to efficient light emission. The compound’s unique structure allows it to participate in various electronic transitions, making it an effective component in electronic devices.

Comparison with Similar Compounds

The following analysis compares Compound A with structurally and functionally analogous derivatives, focusing on molecular design, photophysical properties, and device performance.

Key Observations :

  • Substituent Position : The carbazole C3 vs. C2 amine position (Compound A vs. B) alters conjugation pathways, impacting charge transport and emission wavelengths.
  • Fluorene Substitutions : Diphenyl groups at fluorene C9 (Compound A) enhance steric hindrance compared to dimethyl groups (), reducing aggregation in films .
  • Spiro vs. Linear Architectures : CzFA’s spiro structure () improves thermal stability and film-forming properties compared to linear analogs like Compound A.
Photophysical and Device Performance
Compound λem (nm) FWHM (nm) EQE (%) Device Configuration Key Findings
Compound A Not reported Limited direct data; inferred properties from analogs (e.g., CzFA, DPy).
CzFA ~620 (red emission) 68 27.8 Ir(MDQ)2(acac) host 1.6× higher power efficiency vs. CBP host due to bipolar charge transport.
DPy 450 (blue) 37 10.4 TADF-assisted OLED Narrow FWHM (37 nm) via twisted structure; EQE boosted by TADF sensitizer.
SPy 460 (blue) 42 2.6 Non-doped OLED Lower EQE due to self-quenching; highlights need for sensitizers.

Key Comparisons :

  • Emission Characteristics : Compound A’s lack of reported λem and FWHM limits direct comparison, but carbazole-fluorene hybrids typically emit in blue-green regions. CzFA’s red shift (620 nm) arises from extended conjugation via spiro architecture .
  • Efficiency : Compound A’s performance may align with CzFA if optimized as a host, but DPy’s TADF-assisted system (10.4% EQE) suggests sensitization strategies could enhance its efficiency .
  • Narrowband Emission : DPy’s FWHM of 37 nm (vs. SPy’s 42 nm) demonstrates the role of symmetric substitution in suppressing aggregation .
Thermal and Morphological Stability
Compound Tg (°C) Td (°C) Morphological Stability Reference
Compound A Not reported Not reported Likely high (diphenyl)
CzFA 185 420 Excellent (spiro core)
DPy 135 380 Moderate (linear)

Key Insights :

  • Glass Transition Temperature (Tg) : CzFA’s spiro structure grants a high Tg (185°C), critical for device longevity. Compound A’s Tg is unreported but expected to be lower than CzFA due to linear architecture.
  • Decomposition Temperature (Td) : Diphenyl substituents in Compound A likely enhance thermal stability over DPy’s less hindered structure .

Biological Activity

N-(9,9-Diphenyl-9H-fluoren-2-yl)-N,9-diphenyl-9H-carbazol-3-amine (CAS: 866119-24-6) is a compound that has garnered attention for its potential applications in organic electronics and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C49H34N2
  • Molecular Weight : 650.83 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Studies have shown that compounds in the carbazole family exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Biological Activity Overview

Activity Description
Anticancer Activity Induces apoptosis in cancer cell lines such as MCF-7 (breast) and HeLa (cervical) cells .
Antioxidant Properties Exhibits significant antioxidant activity, reducing oxidative stress markers .
Neuroprotective Effects Potential neuroprotective effects observed in models of neurodegeneration .
Photophysical Properties Exhibits strong luminescence suitable for applications in organic light-emitting diodes (OLEDs) .

Case Studies

  • Anticancer Efficacy
    • A study demonstrated that this compound significantly reduced cell viability in MCF-7 and HeLa cells. The mechanism involved the activation of caspase pathways leading to apoptosis. The compound was shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax .
  • Antioxidant Activity
    • In a model assessing oxidative stress, this compound exhibited a dose-dependent reduction in malondialdehyde (MDA) levels, indicating its ability to mitigate lipid peroxidation. Additionally, it enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
  • Neuroprotective Studies
    • Research involving neuronal cell cultures indicated that the compound could protect against oxidative damage induced by hydrogen peroxide. This neuroprotective effect was linked to the modulation of reactive oxygen species (ROS) and inflammatory cytokines .

Q & A

Q. What are the established synthetic routes for N-(9,9-Diphenyl-9H-fluoren-2-yl)-N,9-diphenyl-9H-carbazol-3-amine, and how do reaction conditions influence yield?

The compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves reacting 1-bromopyrene with 9,9-diphenyl-N-phenyl-9H-fluoren-2-amine in the presence of Pd₂(dba)₃, S-phos ligand, and t-BuONa in toluene under reflux (120°C, 16 h). Purification by column chromatography (petroleum ether) yields the product with high purity (96% yield) . Variations in catalysts (e.g., Pd(OAc)₂) or solvents (e.g., THF vs. toluene) can alter reaction efficiency, requiring optimization for scale-up .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • ¹³C NMR : Confirms aromatic substitution patterns and amine bonding (e.g., δ 152.21 ppm for carbazole C-N bonds) .
  • FTMS (APCI) : Validates molecular weight (e.g., [M⁺] at m/z 610.2529 for C₄₇H₃₁N) .
  • X-ray crystallography : Resolves steric effects from bulky diphenylfluorene and carbazole groups, as demonstrated in related derivatives .

Q. What are the compound’s key physicochemical properties relevant to material science?

The molecule exhibits high thermal stability (decomposition >300°C) due to its rigid aromatic backbone. Its extended π-conjugation and electron-donating amine groups make it suitable for optoelectronic applications. Density is ~1.194 g/cm³, and solubility is limited to non-polar solvents (e.g., toluene, hexane) .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its performance in OLEDs?

The diphenylfluorene-carbazole-amine architecture enables efficient hole-transport and thermally activated delayed fluorescence (TADF). In OLED devices, it achieves external quantum efficiencies (EQE) up to 15% due to a small singlet-triplet energy gap (ΔEₛₜ < 0.2 eV). Device optimization requires blending with host matrices (e.g., CBP) to suppress aggregation-induced quenching .

Q. What contradictions exist in reported photoluminescence quantum yields (PLQY), and how can they be resolved?

PLQY values vary widely (40–75% in thin films), likely due to differences in film morphology and measurement protocols. For consistency, researchers should standardize spin-coating parameters (e.g., solvent, annealing temperature) and use integrating spheres calibrated for near-UV emission .

Q. What challenges arise when integrating this compound into multilayer organic electronic devices?

  • Interfacial energy alignment : Mismatch between the compound’s HOMO (-5.3 eV) and adjacent layers (e.g., ITO’s work function ~-4.7 eV) can hinder charge injection. Solution: Introduce MoO₃ as a hole-injection layer.
  • Exciton confinement : Aggregation in emissive layers reduces efficiency. Mitigation strategies include doping into a wide-bandgap host (e.g., TCTA) at 5–10 wt% .

Q. How can computational modeling guide the design of derivatives with improved charge mobility?

Density functional theory (DFT) simulations reveal that substituting carbazole with electron-deficient moieties (e.g., pyridine) lowers the LUMO level, enhancing electron affinity. Molecular dynamics (MD) simulations predict reduced π-π stacking distances (3.4 Å → 3.1 Å) in fluorinated analogs, improving charge transport .

Methodological Notes

  • Synthesis Optimization : Use Schlenk techniques to exclude moisture/oxygen, critical for Pd-catalyzed reactions .
  • Device Fabrication : Employ glovebox-based thermal evaporation (<10⁻⁶ Torr) to minimize oxygen-induced degradation .
  • Data Reproducibility : Report solvent batch purity (e.g., toluene dried over Na/benzophenone) and substrate cleaning protocols (e.g., UV-ozone treatment for ITO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.